

Comparative analysis of the stability of different Thulium sulfide polymorphs

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A Comparative Analysis of the Stability of Thulium Sulfide Polymorphs

A Guide for Researchers in Materials Science and Drug Development

Thulium sulfide (Tm₂S₃), a rare earth sesquisulfide, has garnered significant interest for its potential applications in electronics, optoelectronics, and thermoelectric devices. The performance of Tm₂S₃ in these applications is intrinsically linked to its crystal structure. Like many materials, thulium sulfide exhibits polymorphism, existing in different crystal structures with distinct physical and chemical properties. Understanding the relative stability of these polymorphs is crucial for the controlled synthesis of materials with desired characteristics and for ensuring their long-term performance and reliability.

This guide provides a comparative analysis of the known polymorphs of thulium sulfide, focusing on their structural characteristics and relative stability based on available experimental data. While quantitative thermodynamic data such as Gibbs free energy and enthalpy of formation for each polymorph are not readily available in the reviewed literature, a qualitative and semi-quantitative comparison can be made by examining their crystal structures and the conditions under which they transform from one to another.

Identified Polymorphs of Thulium Sulfide



Several polymorphs of thulium sulfide have been identified through various synthesis and characterization techniques. The most commonly cited polymorphs are summarized in the table below.

Polymorph Name	Crystal System	Space Group	Key Structural Features
δ-Tm ₂ S ₃	Monoclinic	P21/m	Isotypic with δ-Ho ₂ S ₃ . Contains two distinct Thulium coordination environments: distorted octahedra (TmS ₆) and mono- capped trigonal prisms (TmS ₇).
Corundum-like (V- modification)	Rhombohedral	R-3c	Adopts a corundum- type structure where TmS ₆ octahedra share faces.
α-Tm₂S₃ (High- Pressure)	Orthorhombic	Pnma	A high-pressure phase formed from the δ -phase.
Th₃P₄-type (High- Pressure)	Cubic	I-43d	A common high- pressure structure for rare-earth sesquichalcogenides.

Comparative Stability Analysis

The relative stability of these polymorphs is dependent on external conditions, primarily temperature and pressure.

At Ambient Pressure: The δ -phase (monoclinic) is a well-characterized modification of thulium sulfide under ambient conditions. The corundum-like rhombohedral phase has been synthesized by melting the monoclinic D-type structure at approximately 2000 K, suggesting it







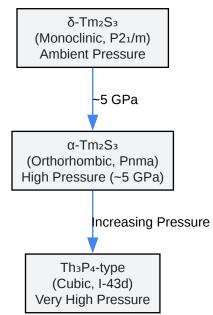
is a high-temperature polymorph.[1] Without specific Gibbs free energy data, it is inferred that the δ -phase is the most thermodynamically stable polymorph at standard temperature and pressure.

Under High Pressure: Experimental studies utilizing diamond anvil cells have demonstrated that the monoclinic δ -Tm₂S₃ undergoes a phase transition to the orthorhombic α -phase at a pressure of approximately 5 GPa.[1] This indicates that the α -phase is more stable at elevated pressures. Further compression can lead to the formation of the Th₃P₄-type cubic structure, a common high-pressure polymorph for rare-earth sesquichalcogenides.[1]

The logical relationship between these polymorphs as a function of pressure can be visualized as a transformation pathway.

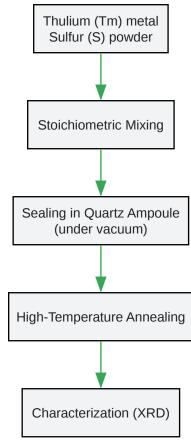


Pressure-Induced Phase Transitions in Tm₂S₃





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References

- 1. researchgate.net [researchgate.net]
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